Ethyl 5-[(4-ethylbenzyl)amino]-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-{[(4-ETHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an ethyl group, a morpholine ring, and a benzoate ester. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(4-ETHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-ethylbenzylamine with 2-chlorobenzoic acid under basic conditions to form an intermediate compound.
Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine ring.
Esterification: The final step involves the esterification of the resulting compound with ethanol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of ETHYL 5-{[(4-ETHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[(4-ETHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ester and morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 5-{[(4-ETHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-{[(4-ETHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-[(4-CHLOROBENZOYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE
- ETHYL 5-[(DIPHENYLACETYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE
Uniqueness
ETHYL 5-{[(4-ETHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the 4-ethylphenyl group, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C22H28N2O3 |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
ethyl 5-[(4-ethylphenyl)methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H28N2O3/c1-3-17-5-7-18(8-6-17)16-23-19-9-10-21(24-11-13-26-14-12-24)20(15-19)22(25)27-4-2/h5-10,15,23H,3-4,11-14,16H2,1-2H3 |
InChI Key |
OQBZLYUCXBXHCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC |
Origin of Product |
United States |
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